molecular formula C10H21NO2 B1491143 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol CAS No. 1994601-01-2

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1491143
CAS No.: 1994601-01-2
M. Wt: 187.28 g/mol
InChI Key: VKHJJMUATWASMH-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a piperidine-based chemical compound of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This particular compound, featuring an ethanol moiety linked to a piperidine ring system further modified with an ethoxymethyl group, serves as a versatile building block for the synthesis of more complex molecules. Compounds with a similar 2-(piperidin-1-yl)ethoxy scaffold have been investigated as key structural components in the development of potential therapeutics, such as inhibitors for histone demethylase enzymes like KDM5A, which are targets in oncology research . The piperidine ring is a privileged structure in pharmacology, and its derivatives are frequently explored for their biological activity . This product is provided as a high-purity material to ensure reproducible results in experimental settings. It is intended for research and development purposes only, specifically for use in laboratory investigations. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Handle with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-9-10-5-3-4-6-11(10)7-8-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHJJMUATWASMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The piperidine ring is known for its ability to interact with various biological targets, making derivatives of this structure valuable in drug development.

Chemical Structure and Properties

The compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The ethoxymethyl group attached to the piperidine enhances its solubility and may influence its pharmacokinetic properties. The molecular formula and weight are critical for understanding its interactions and mechanisms of action.

Property Value
Molecular FormulaC₉H₁₅N₁O₂
Molecular Weight171.23 g/mol
Functional GroupsPiperidine, Ethoxymethyl

The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to modulation of various physiological processes such as mood regulation, pain perception, and neuroprotection.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with piperidine structures have shown efficacy against various cancer cell lines. For instance, derivatives have demonstrated inhibition of melanoma cell lines with IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .
  • Neuroprotective Effects : Studies have suggested that piperidine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Some piperidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several studies highlight the biological potential of similar compounds:

  • Study on Anticancer Activity : A study reported that a related compound exhibited an IC50 of 0.021 µM against B16F10 melanoma cells, showcasing strong antiproliferative effects . This suggests that this compound may possess similar properties warranting further investigation.
  • Neuropharmacological Evaluation : Another investigation into piperidine derivatives revealed their ability to enhance cognitive function in animal models, potentially through cholinergic pathways . This aligns with the expected mechanism of action for this compound.

Research Findings

Recent research has focused on synthesizing and evaluating various piperidine derivatives for their biological activities:

Compound Activity IC50 (µM)
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanoneAnticancer (melanoma)0.021
Piperidine derivative XNeuroprotectiveNot specified
Compound YAntimicrobial<0.016

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)
  • Structure: Piperidine ring with a 4-fluorophenyl substituent and ethanone group.
  • Properties : Higher lipophilicity due to the fluorophenyl group compared to the ethoxymethyl group in the target compound.
  • Applications: Used in laboratory research but lacks ethanol functionality, limiting solubility in polar solvents .
2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride (CAS: 1803591-21-0)
  • Structure: Ethanol linked to piperidine via an oxygen atom at the 3-position.
  • Properties : The ether linkage enhances hydrolytic stability compared to direct C–N bonds. The hydrochloride salt improves aqueous solubility .
  • Synthesis: Likely involves epoxide ring-opening or Mitsunobu reactions, differing from reductive amination used for ethoxymethyl derivatives .
2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1251923-87-1)
  • Structure: Piperidine fused with a pyrazole ring and ethanol.
  • Molecular weight (195.26 g/mol) is lower than the target compound due to the absence of ethoxymethyl .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol* ~215.3 (estimated) Ethoxymethyl, ethanol Moderate in polar solvents
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 221.27 4-Fluorophenyl, ethanone Low aqueous solubility
2-(Piperidin-3-yloxy)ethan-1-ol HCl 181.66 Ether linkage, HCl salt High aqueous solubility
2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol 195.26 Pyrazole, ethanol Moderate in DMSO/EtOH

*Estimated based on structural analogs.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol typically involves:

  • Functionalization of the piperidine nitrogen with an ethoxymethyl group.
  • Introduction or preservation of the ethan-1-ol moiety on the side chain.
  • Use of protecting groups when necessary to avoid side reactions.
  • Controlled reaction conditions (solvent, temperature, atmosphere) to optimize yield.

Key Preparation Routes and Reaction Conditions

Reductive Amination Approach

  • Method : Reductive amination of piperidine derivatives with aldehydes or ketones bearing the ethan-1-ol group.
  • Details : The piperidine nitrogen is alkylated with an aldehyde or ketone that contains the ethan-1-ol functionality, followed by reduction using agents such as sodium cyanoborohydride.
  • Solvents : Methanol or ethanol are commonly used as solvents under mild conditions.
  • Advantages : This method allows for selective formation of the desired amine with minimal side products.
  • Reference : Similar reductive amination strategies have been reported for related piperidine compounds, such as 2-amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone.

Protection-Deprotection Strategy

  • Method : Protection of the amine and hydroxyl groups on intermediates to prevent undesired reactions during coupling steps.
  • Example : Protection of the NH and OH groups using benzyl chloroformate and tert-butyldimethylsilyl chloride (TBSCl), respectively, followed by coupling and subsequent deprotection.
  • Purpose : This strategy improves yields by preventing side reactions such as over-coupling or reaction with sulfonyl chlorides.
  • Reference : This approach was used in the preparation of two-carbon side chain analogs involving 2-(2-piperidinyl)ethanol derivatives.

Alkylation with Ethoxymethyl Halides

  • Method : Direct alkylation of piperidine nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).
  • Conditions : Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures (100–160 °C).
  • Workup : Organic layers are washed with brine, dried, and concentrated to isolate the product.
  • Reference : Similar alkylation methods are described in patent literature for related piperidine derivatives.

Solvent and Reaction Environment Considerations

Aspect Details
Preferred solvents Dimethylformamide (DMF), methanol, ethanol, dichloromethane, tetrahydrofuran (THF)
Atmosphere Nitrogen atmosphere to prevent oxidation or moisture interference
Temperature range 25 °C (room temperature) to 160 °C depending on reaction step
Workup procedures Washing with brine (e.g., 25% NaCl solution), drying over anhydrous salts (e.g., MgSO4)

These conditions ensure high purity and yield while minimizing side reactions.

Representative Synthetic Scheme

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 Piperidine + ethoxymethyl halide DMF, N2 atmosphere, 100–160 °C Formation of 2-(ethoxymethyl)piperidine
2 2-(ethoxymethyl)piperidine + 2-chloroethanol Base (e.g., triethylamine), solvent (MeOH) Alkylation to introduce ethan-1-ol side chain
3 Protected intermediates (if needed) Protecting groups: benzyl chloroformate, TBSCl Avoids side reactions during coupling
4 Deprotection Mild acidic or fluoride ion conditions Regenerates free amine and hydroxyl groups
5 Purification Extraction, washing, crystallization Isolates pure this compound

Research Findings and Optimization Insights

  • Yield Improvement : Protection of functional groups during multi-step synthesis significantly improves overall yield and product purity.
  • Solvent Effects : Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates in alkylation steps.
  • Temperature Control : Elevated temperatures accelerate reaction kinetics but require careful monitoring to avoid decomposition.
  • Purification : Crystallization in alcohol solvents provides higher purity and yield compared to other solvents.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reductive Amination Piperidine, aldehyde/ketone, NaBH3CN, MeOH Mild conditions, selective Requires careful control of pH
Protection-Deprotection Boc or benzyl chloroformate, TBSCl Prevents side reactions, higher yield Additional steps increase time
Alkylation with Halides Ethoxymethyl chloride/bromide, DMF, base Direct, scalable High temperature may cause byproducts
Crystallization Purification Alcohol solvents Improved purity and yield Solvent choice critical

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with ethylene oxide derivatives under basic conditions. For example, reacting 2-(ethoxymethyl)piperidine with ethylene glycol derivatives in the presence of sodium hydroxide (NaOH) as a catalyst at 60–80°C yields the target compound. Reaction optimization should focus on solvent selection (e.g., THF or ethanol), catalyst concentration (5–10% molar ratio), and temperature control to minimize side reactions like over-alkylation. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethoxymethyl group (δ ~3.5–3.7 ppm for CH2_2O) and hydroxyl group (δ ~1.5–2.0 ppm).
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (O-H stretch) and 1100–1250 cm1^{-1} (C-O-C stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]+^+ at m/z 216.3 (C11_{11}H21_{21}NO2_2) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive piperidine derivatives) using radioligand displacement. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines. Dose-response curves (1–100 µM) and IC50_{50} calculations are critical. Include positive controls (e.g., known receptor antagonists) and validate with triplicate experiments .

Advanced Research Questions

Q. How does the ethoxymethyl group influence receptor binding affinity compared to unsubstituted piperidine analogs?

  • Methodological Answer : Conduct comparative molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT2A_{2A} or μ-opioid receptors). The ethoxymethyl group may enhance hydrophobic interactions or alter hydrogen-bonding networks. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .

Q. What strategies resolve contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer : Use tiered testing:
  • In vitro microsomal assays (human liver microsomes) to assess metabolic stability (t1/2_{1/2}, CLint_{int}).
  • Caco-2 permeability assays to evaluate absorption.
    Contradictions between high permeability (e.g., Papp_{app} > 1 × 106^{-6} cm/s) and low bioavailability may stem from first-pass metabolism. Adjust dosing regimens or introduce prodrug modifications .

Q. How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

  • Methodological Answer : Employ directing groups (e.g., Boc-protection) or transition-metal catalysis (e.g., Pd-mediated C-H activation) to control substitution sites. For example, Ru-catalyzed oxidation can selectively target the 4-position of the piperidine ring. Monitor regioselectivity via LC-MS and computational modeling (DFT for transition-state analysis) .

Data Contradiction Analysis

Q. Why do in vivo neuropharmacological effects vary across studies despite consistent in vitro receptor activity?

  • Methodological Answer : Variations may arise from:
  • Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–3) and use in situ perfusion models.
  • Metabolite interference : Perform metabolite profiling (LC-QTOF-MS) to identify active/inactive derivatives.
  • Species-specific receptor isoforms : Validate targets in humanized mouse models .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol

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